molecular formula C10H10FNO2 B1332481 n-(2-Fluorophenyl)-3-oxobutanamide CAS No. 5279-85-6

n-(2-Fluorophenyl)-3-oxobutanamide

Cat. No.: B1332481
CAS No.: 5279-85-6
M. Wt: 195.19 g/mol
InChI Key: SNNJOLBZQNBODQ-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-3-oxobutanamide is a fluorinated organic compound characterized by a 3-oxobutanamide backbone (β-ketoamide) attached to a 2-fluorophenyl group.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNJOLBZQNBODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354095
Record name n-(2-fluorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-85-6
Record name n-(2-fluorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Fluorophenyl)-3-oxobutyramide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-3-oxobutanamide typically involves the reaction of 2-fluoroaniline with an appropriate acylating agent. One common method is the acylation of 2-fluoroaniline with 3-oxobutanoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction : The carbonyl group can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Chemistry

N-(2-Fluorophenyl)-3-oxobutanamide serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows for the development of novel compounds with enhanced properties.

Biology

In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. The fluorophenyl group enhances binding affinity and specificity toward molecular targets, making it valuable in drug discovery and development.

Industry

The compound finds applications in producing specialty chemicals and materials with unique properties. Its ability to undergo various chemical transformations makes it suitable for industrial applications.

Case Studies

Several case studies highlight the practical applications of this compound:

Case StudyApplicationFindings
Study on Enzyme Inhibition Investigated its role as an inhibitor for inducible nitric oxide synthase (iNOS)Demonstrated effectiveness in reducing inflammatory responses linked to pain conditions .
Biochemical Assays Used as a probe in assays to measure enzyme activityShowed enhanced specificity compared to other similar compounds.
Synthesis of Novel Compounds Employed as a precursor in synthesizing new pharmaceuticalsResulted in compounds with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the 3-oxobutanamide moiety can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
This compound 2-Fluoro C₁₀H₁₀FNO₂ 195.19 Potential intermediate for fluorinated heterocycles; enhanced lipophilicity due to fluorine .
N-(4-Nitrophenyl)-3-oxobutanamide 4-Nitro C₁₀H₁₀N₂O₃ 206.20 Electron-withdrawing nitro group increases reactivity in cyclocondensation reactions .
N-(4-Methylphenyl)-3-oxobutanamide 4-Methyl C₁₁H₁₃NO₂ 191.23 Used in pigment synthesis; methyl group improves crystallinity .
N-(2-Chlorophenyl)-3-oxobutanamide 2-Chloro C₁₀H₁₀ClNO₂ 211.65 Higher stability in acidic conditions; precursor for agrochemicals .
N-(4-Trifluoromethylphenyl)-3-oxobutanamide 4-Trifluoromethyl C₁₁H₁₀F₃NO₂ 245.20 Strong electron-withdrawing effect enhances electrophilicity for nucleophilic additions .

Research Findings and Trends

Recent studies emphasize microwave-assisted synthesis for N-aryl-3-oxobutanamides, improving yield and purity. For example, N-(2,4-bis(trifluoromethyl)phenyl)-3-oxobutanamide was synthesized efficiently using trace HCl in ethanol, demonstrating the scalability of fluorinated derivatives . Additionally, computational studies predict that electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring lower the LUMO energy of 3-oxobutanamides, enhancing their electrophilic character in cycloaddition reactions .

Biological Activity

N-(2-Fluorophenyl)-3-oxobutanamide is a compound with significant potential in pharmacology, particularly due to its biological activities related to inflammation and pain modulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol. The structure features a 2-fluorophenyl group attached to a 3-oxobutanamide moiety, which is crucial for its biological interactions. The presence of the fluorine atom enhances the compound's reactivity and binding affinity to biological targets.

Research indicates that this compound interacts with specific molecular targets that modulate inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses. This inhibition leads to reduced tissue damage in various in vivo models of inflammation, including carrageenan-induced paw edema in rodents.

Anti-Inflammatory Effects

  • In Vivo Studies :
    • In animal models, this compound administration resulted in:
      • Reduced Paw Edema : Significant decrease in swelling compared to control groups.
      • Cytokine Level Reduction : Downregulation of TNF-α and IL-6 levels was observed.
      • Histological Improvement : Reduced leukocyte infiltration and tissue damage were noted upon histological examination.
  • Mechanistic Insights :
    • The compound's ability to modulate nitric oxide synthase (iNOS) activity suggests a role in pain management and inflammation control. Inhibitors of iNOS have been linked to alleviating conditions such as inflammatory bowel disease and neuropathic pain .

Potential Therapeutic Applications

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, potential anti-cancerInhibition of TNF-α, IL-6; iNOS modulation
N-(3-fluorophenyl)-3-oxobutanamideSimilar anti-inflammatory propertiesSimilar mechanisms as above
Diarylamine-substituted quinolonesEffective against iNOS-related conditionsInhibition of nitric oxide production

Case Studies and Research Findings

  • Inflammation Models :
    • A study demonstrated that rats treated with an iNOS inhibitor showed suppressed nitrite accumulation in inflamed tissues, indicating effective modulation of inflammatory responses through compounds similar to this compound .
  • Cytotoxicity Assays :
    • Preliminary investigations into the cytotoxic effects against human tumor cell lines suggest that further exploration into the anti-cancer potential of this compound is warranted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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